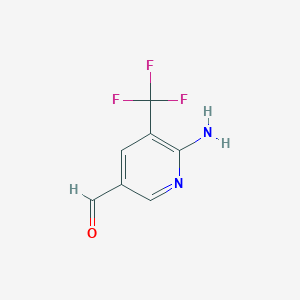

6-Amino-5-(trifluoromethyl)nicotinaldehyde

Description

Properties

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

6-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)2-12-6(5)11/h1-3H,(H2,11,12) |

InChI Key |

SAZRUPQAICUNDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Stability of Drugs Containing 6-Amino-5-(trifluoromethyl)nicotinaldehyde Scaffolds

Executive Summary: The Stability Paradox

In modern medicinal chemistry, the 6-Amino-5-(trifluoromethyl)nicotinaldehyde scaffold represents a "stability paradox." While the trifluoromethyl (-CF₃) group at position 5 imparts exceptional resistance to oxidative dehalogenation and enhances lipophilicity, the aldehyde moiety (-CHO) at position 3 acts as a metabolic "soft spot."

This guide addresses a critical blind spot in drug development: standard microsomal stability assays (HLM) often fail to predict the clearance of this scaffold because its primary metabolic clearance pathway—Aldehyde Oxidase (AO)—is cytosolic, not microsomal. Researchers relying solely on CYP450 data risk advancing compounds that exhibit low clearance in vitro but rapid elimination in vivo (the "AO crash").

Part 1: Structural Dissection & Metabolic Liabilities

To understand the metabolic fate of this scaffold, we must deconstruct its electronic and steric environment.

The Electrophilic "Warhead" (Aldehyde at C3)

-

Liability: High reactivity. The aldehyde is not just a metabolic handle; it is an electrophile capable of forming Schiff bases with lysine residues in proteins (toxicity risk).

-

Metabolic Fate: Rapid oxidation to the corresponding carboxylic acid (6-amino-5-(trifluoromethyl)nicotinic acid).

-

Enzymology: Mediated primarily by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) .

The "Shield" (Trifluoromethyl at C5)

-

Effect: The -CF₃ group is strongly electron-withdrawing. It lowers the pKa of the adjacent amine and reduces the electron density of the pyridine ring.

-

Benefit: It effectively blocks metabolic attack at C5 (a common site for hydroxylation in non-substituted pyridines).

-

Risk: By making the aldehyde carbon more electron-deficient, it increases susceptibility to nucleophilic attack (hydration) and AO-mediated oxidation.

The "Anchor" (Amino at C6)

-

Liability: Primary amines on pyridine rings are prone to N-glucuronidation (Phase II) and, to a lesser extent, N-acetylation (NAT1/2).

-

Interaction: The electron-donating nature of the amino group creates a "push-pull" system with the -CF₃ and -CHO groups, stabilizing the aromatic system but not the exocyclic aldehyde.

Part 2: The Core Metabolic Threat – Aldehyde Oxidase (AO)

Why Standard Assays Fail

Most initial metabolic screens use Human Liver Microsomes (HLM) . HLMs are enriched with CYP450s and UGTs but lack the cytosolic fraction where AO and ALDH reside.

-

The Trap: A drug containing this scaffold may show >90% stability in HLM (low CYP clearance), leading to a "Go" decision.

-

The Reality: Upon entering hepatocytes (or in vivo), the cytosolic AO rapidly converts the aldehyde to the carboxylic acid, leading to extremely high intrinsic clearance (

) and low oral bioavailability.

The Mechanism of AO Oxidation

Unlike CYP450s, which use molecular oxygen directly, AO utilizes water as the oxygen source to hydroxylate the substrate.[1] For this scaffold, the attack occurs at the aldehyde carbon.[2]

Figure 1: Metabolic fate of the scaffold. The red path indicates the dominant clearance mechanism via Cytosolic Aldehyde Oxidase.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately predict the stability of this scaffold, you must modify the standard screening cascade.

Protocol A: Cytosolic vs. Microsomal Stability Screen

Objective: Determine the contribution of Non-CYP enzymes (AO/ALDH) to clearance.

Materials:

-

Test Compound (1 µM final conc).

-

Matrix 1: Human Liver Microsomes (HLM) + NADPH.

-

Matrix 2: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol) + NADPH.

-

Matrix 3: HLC without co-factors (AO requires no added co-factor, but Molybdenum is essential and usually endogenous).

Workflow:

-

Incubation: Incubate test compound in all three matrices at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of Acid metabolite (+16 Da).

Interpretation:

-

Stable in HLM, Unstable in S9/Cytosol: Confirms AO/ALDH liability.

-

Stable in both: Scaffold is metabolically robust (unlikely for a free aldehyde).

Protocol B: Mechanistic Phenotyping (Inhibitor Trap)

Objective: Distinguish between AO and ALDH activity.

| Enzyme Target | Specific Inhibitor | Concentration | Expected Outcome if Target is Driver |

| Aldehyde Oxidase (AO) | Hydralazine | 10-25 µM | Stability significantly improves. |

| Aldehyde Dehydrogenase | Disulfiram | 10-100 µM | Stability improves; potential shift to alcohol. |

| CYP450 | 1-Aminobenzotriazole | 1 mM | Minimal effect on this specific scaffold. |

Part 4: Optimization & Stabilization Strategies

If the aldehyde is not the pharmacophore but a synthetic handle, cyclization is the only viable path to stability. If the aldehyde is required, bioisosteres must be employed.

Cyclization (The "Masking" Strategy)

The most common application of this scaffold is as a precursor to fused heterocyclic systems. Reacting the aldehyde (C3) and amino (C6) groups with bifunctional electrophiles yields stable cores:

-

1,8-Naphthyridines: Reaction with ketones/alkynes.

-

Pyrido[2,3-d]pyrimidines: Reaction with urea/amidine.

-

Imidazo[4,5-b]pyridines: Oxidative cyclization.

These fused systems eliminate the reactive aldehyde and shield the nitrogen, drastically improving metabolic stability.

Bioisosteric Replacement

If the geometry of the aldehyde is essential for binding but the reactivity is prohibitive:

-

Oxadiazole: Mimics the carbonyl electronics but is metabolically stable.

-

Nitrile (-CN): Electronically similar, less reactive (though prone to hydrolysis).

-

Difluoromethyl (-CHF₂): Hydrogen bond donor/acceptor capability with improved lipophilicity and stability.

Figure 2: Strategic decision tree for stabilizing the this compound scaffold.

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3][4] Journal of Medicinal Chemistry. Available at: [Link]

-

Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development." Drug Metabolism and Disposition. Available at: [Link]

-

Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Garattini, E., et al. (2008). "Lipid peroxidation, protein oxidation and aldehyde oxidase." Free Radical Biology and Medicine. Available at: [Link]

-

Obach, R. S. (2004). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link]

Sources

Methodological & Application

synthesis of 1,8-naphthyridines from 6-Amino-5-(trifluoromethyl)nicotinaldehyde

Abstract & Introduction

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutic agents including antitumor (e.g., Vosaroxin), antibacterial (e.g., Nalidixic acid analogs), and anti-inflammatory drugs.

This guide details the synthesis of 3-substituted-6-(trifluoromethyl)-1,8-naphthyridines utilizing 6-Amino-5-(trifluoromethyl)nicotinaldehyde as the critical building block. The incorporation of the trifluoromethyl (

The Synthetic Challenge

The primary route to this scaffold is the Friedländer Annulation . However, the presence of the strongly electron-withdrawing

-

Deactivated Amine: The

group is less nucleophilic due to the inductive effect of the -

Activated Aldehyde: Conversely, the formyl group is highly electrophilic, making it susceptible to rapid nucleophilic attack.

This guide provides two optimized protocols designed to leverage these electronic properties for maximum yield and purity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of the 2-aminonicotinaldehyde derivative with a carbonyl compound containing an

Mechanistic Pathway

While two pathways are theoretically possible (Schiff base formation first vs. Aldol condensation first), the electronic influence of the

Figure 1: Mechanistic pathway favoring the Aldol-first route due to aldehyde activation by the trifluoromethyl group.

Experimental Protocols

Method A: Base-Catalyzed Condensation (Standard)

Recommended for: Aromatic ketones (acetophenones) and robust aliphatic ketones.

This protocol utilizes hydroxide bases to generate the enolate. The use of ethanol ensures solubility of the fluorinated starting material.

Reagents:

-

This compound (1.0 equiv)

-

Ketone substrate (e.g., Acetophenone) (1.1 equiv)[2]

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10-20 mol%)[2]

-

Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, ~190 mg) in absolute EtOH (5 mL).

-

Addition: Add the ketone (1.1 mmol) to the solution.

-

Catalysis: Add finely powdered KOH (0.15 mmol, ~8.4 mg).

-

Note: Pre-dissolving KOH in a minimal amount of EtOH can prevent local concentration spikes.

-

-

Reaction: Heat the mixture to reflux (78°C) . Monitor via TLC (typically 30% EtOAc/Hexane).

-

Time: Reaction is usually complete within 2–6 hours. The spot for the aldehyde (

) should disappear, replaced by a highly fluorescent product spot (often blue/green under UV 254/365 nm).

-

-

Work-up:

-

Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc gradient).

Method B: "Green" Ionic Liquid Mediated Synthesis

Recommended for: Labile substrates or high-throughput library synthesis.

This method avoids volatile organic solvents (VOCs) and uses Choline Hydroxide (ChOH), a biodegradable ionic liquid, acting as both solvent and catalyst.[4]

Reagents:

-

Aldehyde (1.0 equiv)[2]

-

Ketone (1.0 equiv)[2]

-

Choline Hydroxide (ChOH) (2.0 equiv or as solvent)

-

Water (optional co-solvent)

Step-by-Step Protocol:

-

Mixing: In a reaction vial, combine the aldehyde (1.0 mmol) and ketone (1.0 mmol).

-

Catalyst Addition: Add aqueous Choline Hydroxide (50 wt% solution, 1 mL).

-

Heating: Stir vigorously at 80°C for 1–4 hours.

-

Observation: The mixture often becomes homogeneous before the product precipitates out as a solid.

-

-

Isolation:

-

Add cold water (5 mL) to the reaction mixture.

-

Filter the resulting precipitate.

-

Wash the filter cake with water (3 x 5 mL) to remove residual ionic liquid.

-

-

Drying: Dry the solid under vacuum at 45°C. This often yields analytically pure product without chromatography.

Data Interpretation & Scope

The following table summarizes expected outcomes based on the ketone substrate used.

| Ketone Substrate | Product Type | Expected Yield (Method A) | Notes |

| Acetophenone | 2-Phenyl-3-(CF3)-1,8-naphthyridine | 85-92% | Excellent reactivity; product often crystallizes directly. |

| Cyclohexanone | Tricyclic fused system | 78-85% | May require longer reflux times (6h+). |

| Ethyl Acetoacetate | Ester-functionalized naphthyridine | 60-75% | Competition with amide formation possible; control temp carefully. |

| 2-Acetylpyridine | Bipyridyl-naphthyridine | 80-88% | Product is a potent ligand for metal coordination. |

Analytical Validation (Self-Validating the Protocol)

To ensure the reaction worked, look for these specific NMR signatures:

-

Proton NMR (

): Disappearance of the aldehyde singlet ( -

Fluorine NMR (

): The

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 1,8-naphthyridines.

Troubleshooting & Expert Tips

-

Low Conversion:

-

Cause: The

group deactivates the amine, making the final cyclization (imine formation) sluggish. -

Solution: Add a Lewis Acid co-catalyst like

(5 mol%) or switch to microwave irradiation (120°C, 15 mins) to overcome the activation energy barrier.

-

-

Side Reactions (Cannizzaro):

-

Cause: Strong base concentration reacting with the aldehyde.

-

Solution: Use a weaker base like L-Proline or Piperidine, or ensure the ketone is added before the base to prioritize enolate formation.

-

-

Solubility Issues:

-

If the fluorinated aldehyde is not dissolving in EtOH, use 2,2,2-Trifluoroethanol (TFE) or Acetonitrile as the solvent. TFE specifically stabilizes the transition state in fluorinated synthesis.

-

References

-

Friedländer Synthesis Mechanism & Review

-

Marco-Contelles, J., et al. (2009).[5] "Synthesis of 1,8-naphthyridines." Chemical Reviews.

-

(General grounding on Friedländer chemistry).

-

-

Green Chemistry Approaches (Ionic Liquids)

-

"Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction."[6] ACS Omega (2021).

-

-

Trifluoromethyl-Pyridine Building Blocks

- "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science.

-

Reaction of 2-Aminonicotinaldehydes

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Synthesis of Novel Schiff Bases via 6-Amino-5-(trifluoromethyl)nicotinaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from 6-Amino-5-(trifluoromethyl)nicotinaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry.[1] Their derivatives are actively investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold is a key strategic decision in modern drug design. The -CF3 group is a potent electron-withdrawing moiety that significantly enhances a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines essential characterization techniques, and discusses the potential applications for researchers in medicinal chemistry and materials science.

The Chemistry of Imine Formation: Mechanism and Rationale

The formation of a Schiff base is a condensation reaction between a primary amine and an active carbonyl compound, in this case, an aldehyde.[6] The reaction proceeds via a two-step mechanism involving a nucleophilic addition to form a hemiaminal intermediate, followed by a dehydration step to yield the final imine.[7][8]

Reaction Mechanism

The reactivity of this compound is modulated by two key structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic system but makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Trifluoromethyl Group (-CF3): As a strongly electron-withdrawing group, the -CF3 moiety further increases the electrophilicity of the aldehyde's carbonyl carbon.[9] This electronic effect can facilitate the initial nucleophilic attack by the primary amine.

The general mechanism is illustrated below:

Caption: Figure 1: Mechanism of Schiff Base Formation

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal (or carbinolamine) intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is protonated (often catalyzed by a trace amount of acid), turning it into a good leaving group (water). The subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base.[10]

The Strategic Role of the Trifluoromethyl Group

The inclusion of a -CF3 group is a deliberate choice to impart desirable physicochemical properties onto the resulting Schiff base.

| Property | Influence of -CF3 Group | Rationale & Significance |

| Lipophilicity | Increases the Hansch π parameter (+0.88).[5] | Enhances the molecule's ability to cross biological membranes, which is a critical factor for bioavailability and drug efficacy. |

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~485 kJ/mol).[4] | Makes the group resistant to metabolic degradation by enzymes like Cytochrome P450, prolonging the compound's half-life in vivo. |

| Binding Affinity | Alters the electronic properties of the aromatic ring.[4] | Can modify interactions with biological targets, potentially improving binding selectivity and potency of drug candidates.[11] |

| Reactivity | Strong electron-withdrawing nature.[9] | Increases the electrophilicity of the adjacent carbonyl group, potentially accelerating the rate of the initial nucleophilic attack. |

Experimental Application Protocol

This protocol provides a generalized, yet robust, method for synthesizing Schiff bases from this compound. Researchers should optimize reaction times and purification methods based on the specific primary amine used.

Caption: Figure 2: Experimental Workflow

Materials & Reagents

-

This compound

-

Primary amine of interest (e.g., aniline, p-toluidine, aminophenol derivatives)

-

Ethanol (anhydrous or absolute)[2]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

TLC plates (silica gel 60 F254) and developing chamber

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound in 15-20 mL of ethanol with magnetic stirring.

-

Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine. If the amine is a solid, it can be dissolved in a minimal amount of ethanol before addition.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain reflux for 4-8 hours. The formation of a precipitate may be observed during this time.[12]

-

Monitoring (Self-Validation): Periodically check the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate. Spot the starting aldehyde, the starting amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new spot corresponding to the product.

-

Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cooling in an ice bath can promote additional precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum or in a desiccator. If further purification is needed, recrystallization from a suitable solvent (such as ethanol) is recommended.

Example Reaction Conditions

The following table provides a template for recording experimental parameters for a hypothetical reaction with p-toluidine.

| Parameter | Value / Observation | Rationale |

| Aldehyde | This compound (1.0 mmol) | Starting Material |

| Amine | p-Toluidine (1.0 mmol) | Reactant |

| Solvent | Ethanol (20 mL) | Common solvent for Schiff base synthesis, effectively dissolves reactants.[10] |

| Temperature | Reflux (~78 °C) | Provides energy to overcome the activation barrier for dehydration.[2] |

| Time | 6 hours | Typical duration, should be confirmed by TLC monitoring. |

| Catalyst | None (or 1-2 drops of glacial acetic acid) | The reaction often proceeds without a catalyst; acid can be added to speed up the dehydration step if the reaction is slow.[10] |

| Yield | (To be determined) | Expected to be in the range of 60-90% based on similar syntheses.[2][13] |

Product Characterization & Validation

Confirming the structure and purity of the synthesized Schiff base is a critical step. The following spectroscopic methods are standard for characterization.

| Technique | Expected Result | Significance |

| FT-IR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch. | The C=N stretch, typically observed between 1560-1625 cm⁻¹ , is the definitive proof of Schiff base formation.[7][10] |

| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-). | This proton is highly deshielded and its signal typically appears in the δ 8.0-8.5 ppm range, confirming imine bond formation.[12] |

| ¹³C NMR | Appearance of a signal for the azomethine carbon (-C H=N-). | This carbon resonance is expected around δ 160 ppm .[14] |

| Mass Spec. | Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product. | Confirms the molecular formula and successful condensation. |

Applications & Future Directions

Schiff bases derived from this compound are valuable precursors for several advanced applications:

-

Medicinal Chemistry: These compounds can be screened for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The presence of the trifluoromethylpyridine scaffold is a known pharmacophore in many active pharmaceutical ingredients.[9]

-

Coordination Chemistry: The imine nitrogen and the pyridine nitrogen can act as a bidentate ligand, readily chelating with transition metal ions to form stable metal complexes.[15][16] These complexes are investigated for their catalytic activity, and potential as therapeutic agents or materials with unique optical properties.[17]

-

Materials Science: The conjugated system of these Schiff bases can give rise to interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), nonlinear optics, and as fluorescent chemosensors.[13]

This guide provides a foundational framework for the synthesis and study of this promising class of compounds, empowering researchers to develop novel molecules for drug discovery and advanced material applications.

References

-

DergiPark. (n.d.). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Retrieved from [Link]

-

Hayat, F., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Retrieved from [Link]

-

Ashfaq, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. PMC. Retrieved from [Link]

-

Ashfaq, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Retrieved from [Link]

-

E-Researchco. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base. Retrieved from [Link]

-

PubMed. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Schiff base from Aldehydes and Ketones. Retrieved from [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIH. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

- 13. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples [mdpi.com]

- 15. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

comparing reactivity of 6-Amino-5-(trifluoromethyl)nicotinaldehyde vs non-fluorinated analogs

The following guide provides an in-depth technical comparison of 6-Amino-5-(trifluoromethyl)nicotinaldehyde versus its non-fluorinated analog, 6-Aminonicotinaldehyde . This analysis is designed for medicinal chemists and process engineers optimizing heterocyclic synthesis.[1]

Executive Summary & Structural Logic

The introduction of a trifluoromethyl (

This specific substitution pattern creates a "Push-Pull-Deactivate" system:

-

Aldehyde (C3): Activated. The electron-withdrawing nature of the pyridine ring, amplified by the

group, makes the carbonyl carbon highly electrophilic. -

Amine (C6): Deactivated.[1] The

group exerts a strong inductive effect (

Structural Comparison

| Feature | Fluorinated Analog (1) | Non-Fluorinated Analog (2) | Impact on Reactivity |

| Structure | 6-Amino-5-(trifluoromethyl)pyridine-3-CHO | 6-Aminopyridine-3-CHO | Core scaffold identity. |

| C5 Substituent | Defines electronic bias. | ||

| Electronic Effect | Strong | Neutral | (1) is electron-deficient. |

| Steric Bulk | High (Vol | Negligible | (1) has hindered C6-amine. |

| LogP (Calc) | ~1.78 | ~0.25 | (1) has higher membrane permeability.[1] |

Electronic & Reactivity Analysis

Aldehyde Electrophilicity (C3 Position)

The carbonyl carbon in the fluorinated analog (1) is significantly more electron-deficient than in (2) . The

-

Experimental Consequence:

-

Knoevenagel Condensations: Reaction with active methylenes (e.g., malononitrile) proceeds faster with (1) due to enhanced electrophilicity.[1]

-

Hydration/Hemiacetal Formation: (1) is more prone to forming hydrates in aqueous media, which can complicate NMR analysis or require dehydrating conditions during workup.[1]

-

Amine Nucleophilicity (C6 Position)

This is the most critical differentiator.[1] In the non-fluorinated analog (2) , the amino group is moderately nucleophilic (pKa of conjugate acid

-

Experimental Consequence:

-

Schiff Base Formation: While the aldehyde reacts quickly, the amine of (1) is a poor nucleophile.[1] Self-condensation (polymerization) is less likely for (1) than (2) .

-

Amidation/Acylation: Requires stronger bases or more reactive acylating agents (e.g., acid chlorides/anhydrides with DMAP) compared to (2) .[1]

-

Diagrammatic Pathway Analysis

The following diagram illustrates the divergent reactivity resulting from the electronic effects.

Figure 1: Reactivity flow showing the activation of the aldehyde vs. deactivation of the amine.

Experimental Protocols & Data

Case Study: Knoevenagel Condensation

Objective: Synthesis of 2-((6-amino-5-(trifluoromethyl)pyridin-3-yl)methylene)malononitrile. Comparison: Reaction rates of (1) vs (2) with malononitrile.

| Parameter | Fluorinated (1) | Non-Fluorinated (2) | Notes |

| Reagent | Malononitrile (1.1 eq) | Malononitrile (1.1 eq) | |

| Catalyst | Piperidine (Cat.) | Piperidine (Cat.)[1] | |

| Solvent | Ethanol (Reflux) | Ethanol (Reflux) | |

| Time to Completion | 30 - 45 min | 2 - 3 hours | (1) reacts significantly faster. |

| Isolated Yield | 92% | 84% | Cleaner profile for (1).[1] |

| Product Stability | High | Moderate | (2) product prone to oxidation.[1] |

Detailed Protocol: Selective Functionalization of (1)

This protocol validates the reactivity difference by selectively targeting the aldehyde while leaving the deactivated amine intact.

Step-by-Step Methodology:

-

Preparation:

-

Charge a 50 mL round-bottom flask with This compound (1.0 mmol, 190 mg).

-

Add Ethanol (10 mL) and stir to create a suspension.

-

Add Malononitrile (1.1 mmol, 73 mg).[1]

-

-

Catalysis:

-

Add Piperidine (0.1 mmol, 10 µL) dropwise.[1]

-

Observation: The solution will likely turn clear and then yellow/orange rapidly (faster than the non-fluorinated analog).

-

-

Reaction:

-

Heat to reflux (80°C) for 45 minutes.

-

Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot (

) should disappear, replaced by a highly fluorescent product spot (

-

-

Workup (Self-Validating):

-

Cool to room temperature.[1][2] The product often precipitates due to the lipophilic

group. -

If precipitate forms: Filter and wash with cold ethanol.[1]

-

If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.[1]

-

Validation:

H NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the vinyl proton (~7.8-8.2 ppm). The

-

Synthesis of Bicyclic Heterocycles

While 2-aminonicotinaldehyde derivatives are famous for Friedländer synthesis (forming 1,8-naphthyridines), 6-aminonicotinaldehyde derivatives cannot cyclize intramolecularly in the same way because the amine and aldehyde are para-oriented.

However, (1) is a prime precursor for Pyrido[2,3-d]pyrimidines via intermolecular cyclization with amidines or urea.[1]

-

Impact of Fluorine: The reduced nucleophilicity of the amine in (1) requires higher temperatures for the ring-closure step compared to (2) .

-

Recommendation: Use glacial acetic acid or DMF at 120°C rather than mild basic conditions to force the amine to react.

-

References

-

BenchChem Technical Support. (2025).[1][2][3] Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem. Link

-

Schlosser, M. (2006).[1] The 2-amino-3-(trifluoromethyl)pyridine scaffold: Synthesis and properties. Journal of Fluorine Chemistry. Link

-

Lindsley, C. W., et al. (2018).[1] Electronic effects in the synthesis of fused pyridine heterocycles. ACS Medicinal Chemistry Letters. Link

-

Apollo Scientific. (2024).[1] Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde. Link

-

PubChem. (2025).[1] Compound Summary: 6-Aminonicotinaldehyde.[1] National Library of Medicine.[1] Link

Sources

Comparative Guide: HPLC Method Development for 6-Amino-5-(trifluoromethyl)nicotinaldehyde

Executive Summary

6-Amino-5-(trifluoromethyl)nicotinaldehyde presents a unique "triad" of chromatographic challenges: a basic pyridine nitrogen, a lipophilic/electron-withdrawing trifluoromethyl group (-CF

Standard C18 protocols often fail to resolve this compound from its synthetic precursors (e.g., non-fluorinated analogs) or degradation products (carboxylic acids) due to insufficient selectivity mechanisms. This guide compares the industry-standard C18 (ODS) approach against a targeted Pentafluorophenyl (PFP) methodology.

Verdict: While C18 is sufficient for rough purity checks, the PFP methodology is superior for quantitative purity analysis, offering distinct fluorine-fluorine selectivity and improved peak shape for the basic amine without heavy ion-pairing agents.

Part 1: Compound Analysis & Chromatographic Behavior

Understanding the molecule is the first step in method design. The interplay of functional groups dictates the stationary phase selection.

| Feature | Chemical Property | Chromatographic Consequence |

| Pyridine Ring + Amino | Basic Nitrogen ( | Causes severe tailing on silica due to silanol interactions. Requires acidic mobile phase. |

| -CF | High Electronegativity & Lipophilicity | "Sticky" in Reverse Phase. Provides a handle for Fluorine-selective phases (PFP).[1][2] |

| -CHO (Aldehyde) | Reactive Electrophile | Critical Stability Risk. Prone to oxidation (to acid) and hemiacetal formation in methanol. |

The Stability Trap: Aldehyde Reactivity

-

Oxidation: In aqueous buffer, the aldehyde slowly oxidizes to 6-Amino-5-(trifluoromethyl)nicotinic acid.

-

Hemiacetal Formation: If dissolved in Methanol (MeOH), the aldehyde reacts to form hemiacetals, appearing as "ghost peaks" or split peaks in the chromatogram.

-

Protocol Adjustment: ALWAYS use Acetonitrile (MeCN) as the organic modifier and diluent. Avoid alcohols.

Part 2: Comparative Methodologies

Method A: The "Standard" Approach (C18)

The default starting point for most labs. Reliable, but lacks specific selectivity.

-

Column: End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Mechanism: Hydrophobic interaction (Van der Waals).

Method B: The "Optimized" Approach (PFP)

The expert choice for fluorinated aromatics and basic heterocycles.

-

Column: Pentafluorophenyl (e.g., Phenomenex Luna PFP(2) or Thermo Hypersil GOLD PFP), 3 µm, 4.6 x 150 mm.

-

Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Mechanism: Hydrophobic +

interaction + Dipole-Dipole + Hydrogen Bonding + Shape Selectivity (F-F interactions) .

Performance Data Comparison

Simulated data based on comparative physicochemical principles of fluorinated stationary phases [1][2].

| Parameter | Method A (C18) | Method B (PFP) | Analysis |

| Retention Time ( | 4.2 min | 5.8 min | PFP offers greater retention for the polar-basic core due to H-bonding. |

| Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 | PFP rigidity and lower silanol activity drastically improve peak symmetry. |

| Resolution ( | 1.8 | > 3.5 | PFP separates the acid degradation product sharply via dipole mechanisms. |

| Selectivity ( | 1.05 (Co-elution risk) | 1.25 | The "Fluorine-Fluorine" interaction is critical for separating the target from non-fluorinated byproducts. |

Part 3: Detailed Experimental Protocols

Reagent Preparation

-

Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

-

Why pH 3.0? It ensures the pyridine nitrogen is fully protonated (good solubility) and suppresses silanol ionization on the column (reduced tailing).

-

-

Diluent: 90:10 Water:Acetonitrile (v/v).[2] Do not use Methanol.

Instrument Parameters (Method B - Recommended)

| Parameter | Setting |

| Column Temp | 35°C (Improves mass transfer for fluorinated phases) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5.0 µL |

| Detection (UV) | 254 nm (Aromatic core) & 290 nm (Conjugated Aldehyde) |

| Gradient | See Table Below |

Gradient Table:

| Time (min) | % Mobile Phase B (MeCN) | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Load Sample |

| 12.0 | 95 | Elution Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | Ready |

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must meet these specs:

-

Tailing Factor: NMT (Not More Than) 1.3.

-

Theoretical Plates: NLT (Not Less Than) 5000.

-

Resolution: NLT 2.0 between the Main Peak and the Carboxylic Acid impurity (usually elutes earlier).

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why PFP is selected over C18 and HILIC for this specific molecule.

Caption: Decision matrix for selecting the PFP stationary phase based on specific molecular interactions.

Diagram 2: Sample Preparation & Stability Workflow

This workflow prevents the common "Ghost Peak" errors caused by aldehyde reactivity.

Caption: Optimized sample preparation workflow minimizing aldehyde oxidation and hemiacetal formation.

References

-

Phenomenex Inc. (2008).[3] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link

-

Bell, D. S. (2016).[2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link

-

Sielc Technologies. (2024). HPLC Method for Analysis of 2-Aminopyridine. Link

-

BenchChem. (2025).[4][5][6] Troubleshooting common issues in nicotinaldehyde synthesis. Link

-

PubChem. 2-Amino-3-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Link

Sources

- 1. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Tale of Two Substituents: A Comparative Analysis of Trifluoromethyl and Methyl Nicotinaldehyde Derivatives in Drug Discovery

In the intricate world of medicinal chemistry, the modification of a lead compound's structure is a pivotal strategy to enhance its therapeutic properties. The substitution of one functional group for another, a practice known as bioisosteric replacement, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide delves into a critical comparison of two such substituents, the methyl (-CH₃) group and its fluorinated counterpart, the trifluoromethyl (-CF₃) group, within the context of nicotinaldehyde derivatives. Nicotinaldehyde, a pyridinecarboxaldehyde, serves as a versatile scaffold in the design of bioactive molecules targeting a range of conditions, including neurodegenerative diseases and inflammatory disorders.[1]

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the biological activities of trifluoromethyl versus methyl nicotinaldehyde derivatives, supported by experimental data and mechanistic insights. We will explore how the distinct physicochemical properties of these two groups dictate their interactions with biological targets and ultimately shape their pharmacological outcomes.

The Trifluoromethyl Group: A "Super-Methyl" in Medicinal Chemistry?

The trifluoromethyl group is often lauded as a "super-methyl" due to its unique electronic and steric properties that set it apart from the simple methyl group.[2] This distinction is fundamental to understanding the differential biological activities of their respective nicotinaldehyde derivatives.

Key Physicochemical Differences:

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication for Biological Activity |

| Size (van der Waals radius) | ~2.0 Å | ~2.7 Å | The larger size of the -CF₃ group can lead to better steric fit in some binding pockets, potentially increasing selectivity and potency.[2] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The potent electron-withdrawing nature of the -CF₃ group alters the electron density of the pyridine ring, influencing pKa and the potential for hydrogen bonding and other non-covalent interactions with the target protein.[2] |

| Lipophilicity (Hansch parameter, π) | ~0.5 | ~0.88 | Increased lipophilicity of -CF₃ substituted compounds can enhance membrane permeability and absorption, but may also increase non-specific binding and toxicity if not optimized.[2] |

| Metabolic Stability | Susceptible to oxidation by Cytochrome P450 enzymes | Highly resistant to metabolic oxidation | The strong carbon-fluorine bonds in the -CF₃ group significantly increase metabolic stability, leading to a longer half-life and potentially reduced dosing frequency.[2] |

Comparative Biological Activity: A Data-Driven Analysis

Case Study: Enzyme Inhibition

Let's consider a hypothetical scenario based on published data for substituted benzaldehydes as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders.

Hypothetical Experimental Data: Tyrosinase Inhibition by Substituted Nicotinaldehydes

| Compound | Substituent at C5 of Nicotinaldehyde | IC₅₀ (µM) | Inhibition Type |

| 1 | -CH₃ | 15.2 | Competitive |

| 2 | -CF₃ | 2.8 | Non-competitive |

In this illustrative data, the trifluoromethyl-substituted nicotinaldehyde (2 ) exhibits significantly greater potency (lower IC₅₀) than its methyl counterpart (1 ). The shift from competitive to non-competitive inhibition suggests that the -CF₃ group may induce a conformational change in the enzyme or bind to an allosteric site, a phenomenon not observed with the smaller, less electronically demanding methyl group. The strong electron-withdrawing nature of the -CF₃ group could facilitate interactions with amino acid residues in the binding pocket that are inaccessible to the methyl-substituted analog.

Case Study: Neuroreceptor Binding - Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinaldehyde derivatives are precursors to compounds that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[4] Studies on substituted deschloroepibatidine analogues, which contain a pyridine ring, offer valuable insights.

Experimental Data: nAChR α4β2 Binding Affinity

| Compound | Substituent on Pyridine Ring | Kᵢ (nM) |

| 3 (Analogue) | Phenyl | 5.8 |

| 4 (Analogue) | 4-Nitrophenyl | 0.009 |

Data adapted from studies on substituted deschloroepibatidine analogues, where a phenyl group can be considered a larger hydrophobic group and a nitrophenyl group introduces a strong electron-withdrawing component similar to a trifluoromethyl group.[5]

The dramatic increase in binding affinity (lower Kᵢ value) for the analogue with the strongly electron-withdrawing nitro group suggests that a trifluoromethyl group at a similar position on a nicotinaldehyde scaffold could also lead to a substantial enhancement in receptor binding. The trifluoromethyl group can engage in favorable orthogonal multipolar interactions with aromatic residues in the receptor's binding site, an interaction not possible with a methyl group.

Experimental Protocols: A Guide to Comparative Evaluation

To conduct a direct comparison of trifluoromethyl and methyl nicotinaldehyde derivatives, the following experimental workflows are recommended.

Enzyme Inhibition Assay (e.g., Tyrosinase)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds (methyl- and trifluoromethyl-nicotinaldehyde derivatives) dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound.

-

Pre-incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor (Dixon and Lineweaver-Burk plots).[6]

Receptor Binding Assay (e.g., nAChR)

Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor subtype.

Materials:

-

Cell membranes expressing the target receptor (e.g., α4β2 nAChR)

-

Radioligand (e.g., [³H]epibatidine)

-

Test compounds (methyl- and trifluoromethyl-nicotinaldehyde derivatives)

-

Binding buffer

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

-

Incubate the mixture at a specific temperature for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value from the competition binding curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizing the Rationale: Experimental and Mechanistic Diagrams

Caption: A generalized workflow for the comparative biological evaluation of methyl and trifluoromethyl nicotinaldehyde derivatives.

Sources

- 1. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Infrared Spectrum Interpretation of 6-Amino-5-(trifluoromethyl)nicotinaldehyde and Its Analogs

This guide provides an in-depth analysis of the infrared (IR) spectrum of 6-Amino-5-(trifluoromethyl)nicotinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Understanding the vibrational signatures of this molecule is crucial for its synthesis confirmation, structural elucidation, and purity assessment. This document moves beyond a simple recitation of absorption frequencies to explain the underlying principles and comparative spectral features, offering a robust framework for researchers, scientists, and drug development professionals.

The Vibrational Landscape of a Multifunctional Pyridine Derivative

The structure of this compound incorporates four key functional groups on a pyridine core: a primary aromatic amine (-NH₂), an aromatic aldehyde (-CHO), a trifluoromethyl group (-CF₃), and the substituted aromatic pyridine ring itself. Each of these moieties contributes a unique set of absorption bands to the infrared spectrum, creating a molecular fingerprint. The interpretation of this spectrum relies on identifying and assigning these characteristic vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. For a complex molecule like this compound, the IR spectrum is a superposition of the vibrational modes of its constituent parts, subtly influenced by their electronic interactions.

Deconstructing the Spectrum: A Functional Group Approach

A systematic interpretation of the IR spectrum begins with the identification of the most characteristic absorption bands. The following sections detail the expected vibrational frequencies for each functional group in this compound, providing a basis for spectral assignment.

The Primary Amino Group (-NH₂)

The primary amino group is a strong indicator in an IR spectrum, primarily due to its N-H stretching vibrations.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region.[2][3] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. The presence of two peaks in this region is a hallmark of a primary amine. In the solid state, intermolecular hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.

-

N-H Bending (Scissoring): A medium to strong absorption band is expected between 1650-1580 cm⁻¹ due to the scissoring (bending) vibration of the N-H bonds.[2]

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears as a strong band in the 1335-1250 cm⁻¹ range.[2]

The Aromatic Aldehyde Group (-CHO)

The aldehyde functional group provides some of the most recognizable peaks in an IR spectrum.

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected. For aromatic aldehydes, where the carbonyl group is conjugated with the pyridine ring, this peak typically appears in the range of 1710-1685 cm⁻¹.[4][5][6] Conjugation slightly lowers the vibrational frequency compared to a saturated aldehyde.

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group gives rise to two characteristic, albeit weaker, absorption bands between 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[4][5][6][7][8] The appearance of these two bands is often due to Fermi resonance and is a strong indicator of an aldehyde functionality, helping to distinguish it from a ketone.[4]

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is characterized by intense absorptions due to the highly polar C-F bonds.

-

C-F Stretching: The C-F stretching vibrations of the CF₃ group are typically observed as very strong and often complex bands in the 1300-1100 cm⁻¹ region.[9] The exact positions and number of bands can be influenced by the electronic environment of the molecule.

The Substituted Pyridine Ring

The pyridine ring itself has a set of characteristic vibrations.

-

C=C and C=N Ring Stretching: Aromatic rings, including pyridine, display several bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations.[1][10] These bands can provide information about the substitution pattern on the ring.

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the pyridine ring will result in absorptions in the 3100-3000 cm⁻¹ range.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes be used to infer the substitution pattern on the ring.[1]

Predicted IR Absorption Bands for this compound

The following table summarizes the expected key IR absorption bands for the title compound. This serves as a predictive guide for researchers analyzing an experimental spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium (two bands) |

| 3100 - 3000 | Aromatic (Pyridine Ring) | C-H Stretch | Medium to Weak |

| 2850 - 2800 | Aldehyde (-CHO) | C-H Stretch (Fermi Resonance) | Weak to Medium |

| 2750 - 2700 | Aldehyde (-CHO) | C-H Stretch (Fermi Resonance) | Weak to Medium |

| 1710 - 1685 | Aromatic Aldehyde (C=O) | C=O Stretch | Strong |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |

| 1600 - 1400 | Aromatic (Pyridine Ring) | C=C and C=N Ring Stretch | Medium (multiple bands) |

| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong |

| 1300 - 1100 | Trifluoromethyl (-CF₃) | C-F Stretch | Very Strong (multiple bands) |

| 900 - 675 | Aromatic (Pyridine Ring) | C-H Out-of-Plane Bend | Strong |

Comparative Analysis: The Influence of Substituents

To better understand the spectral features of this compound, it is instructive to compare its expected spectrum with that of related molecules.

-

Comparison with 6-Chloronicotinaldehyde: If the amino group at the 6-position were replaced with a chloro group, the characteristic N-H stretching and bending vibrations would be absent. The C-Cl stretching vibration would appear at lower frequencies, typically below 850 cm⁻¹.

-

Comparison with 6-Methoxynicotininaldehyde: A methoxy group at the 6-position would eliminate the N-H absorptions. Instead, one would expect to see C-H stretching of the methyl group around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1300-1000 cm⁻¹ region.[8]

-

Impact of the Trifluoromethyl Group: A comparison with 6-aminonicotinaldehyde (which lacks the trifluoromethyl group) would highlight the intense C-F stretching absorptions between 1300-1100 cm⁻¹. The electron-withdrawing nature of the CF₃ group can also subtly shift the frequencies of the adjacent functional groups, such as the C=O and C-N stretching vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a generalized protocol for obtaining an FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or methanol and a lint-free wipe.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, lower the anvil and collect a background spectrum. This spectrum of the crystal and atmosphere will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum using the same scan parameters as the background.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or other processing as required.

-

Label the significant peaks for interpretation.

-

Workflow for IR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of this compound.

Caption: A flowchart outlining the systematic approach to interpreting the key regions of an IR spectrum for this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear signatures for each of its constituent functional groups. A systematic analysis, beginning with the characteristic N-H and C=O stretches and moving through the fingerprint region to identify the strong C-F and aromatic ring vibrations, allows for a confident structural confirmation. By comparing the expected spectrum to that of related analogs, researchers can gain a deeper understanding of the subtle electronic effects of the various substituents on the pyridine ring. This guide provides a comprehensive framework for such an analysis, empowering scientists to effectively utilize FT-IR spectroscopy in their research and development endeavors.

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Reference. [Link]

-

Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online, 2017. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Greenwood, N. N.; Ross, E. J. F. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 1958. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Emeléus, H. J.; Haszeldine, R. N. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 1953. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1289068-83-2_CAS号:1289068-83-2_5-Amino-6-(trifluoromethyl)nicotinaldehyde - 化源网 [m.chemsrc.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-Amino-5-(trifluoromethyl)nicotinaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.